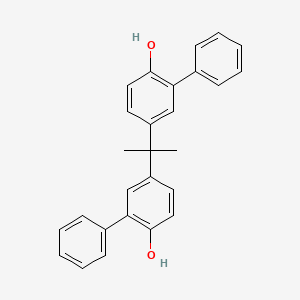

2,2-Bis(2-hydroxy-5-biphenylyl)propane

Beschreibung

Contextualization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane within the Bisphenol Class

This compound belongs to the bisphenol class of chemical compounds. Bisphenols are characterized by a core structure featuring two hydroxyphenyl (phenol) groups linked by a bridging carbon atom or group. The most widely known member of this class is Bisphenol A (BPA), which is synthesized by the condensation of two equivalents of phenol (B47542) with one equivalent of acetone (B3395972). researchgate.net

Structurally, this compound follows this fundamental blueprint but with a significant modification: instead of simple phenol rings, it possesses more complex 2-hydroxy-5-biphenylyl groups. This means each phenol ring is substituted with an additional phenyl group. This substitution results in a larger, more rigid, and sterically hindered molecule compared to BPA. The synthesis method is analogous to that of other bisphenols, involving an acid-catalyzed condensation reaction, in this case between 2-phenylphenol (B1666276) and acetone. chemicalbook.com

Below is a comparative table of the chemical and physical properties of this compound and the archetypal Bisphenol A.

| Property | This compound | Bisphenol A (BPA) |

|---|---|---|

| CAS Number | 24038-68-4 accustandard.com | 80-05-7 sigmaaldrich.com |

| Molecular Formula | C₂₇H₂₄O₂ accustandard.com | C₁₅H₁₆O₂ sigmaaldrich.com |

| Molecular Weight | 380.49 g/mol accustandard.com | 228.29 g/mol sigmaaldrich.com |

| Melting Point | 115-124 °C | 156-159 °C merckmillipore.com |

| Boiling Point | 567.4 °C (Predicted) chemicalbook.com | 220 °C (at 5 hPa) merckmillipore.com |

| Structural Feature | Contains biphenyl (B1667301) functional groups | Contains phenyl functional groups |

Historical Trajectory and Evolving Research Significance

While the precise date of its first synthesis is not widely documented, the preparation of this compound follows established chemical principles for bisphenol synthesis that have been known for over a century. Its research significance has evolved from a primary focus on polymer chemistry to encompass environmental and biomedical interests.

Initially, the compound was investigated as a specialty monomer for the creation of high-performance polymers. The incorporation of its bulky and rigid biphenyl structure into polymer chains was explored as a means to enhance thermal stability, mechanical strength, and other desirable properties in materials like polycarbonates and epoxy resins.

More recently, the research focus has broadened. Analytical studies have begun to characterize this compound as one of several bisphenol analogs found in consumer products. chemicalbook.com This has shifted a segment of research towards its detection in various matrices and understanding its prevalence. Concurrently, some biomedical research has explored its potential use in drug development, particularly concerning hormone-dependent cancers. This marks a significant evolution from its origins as a component for industrial polymers.

Delineation of Research Scope and Objectives

The academic and industrial research involving this compound is multifaceted, with clear objectives in distinct scientific domains:

Materials Science: The primary objective in this field is to utilize this compound as a monomer or building block. chemicalbook.com Researchers aim to synthesize advanced polymers, such as specialty polycarbonates, polyesters, and epoxy resins, for applications demanding high thermal resistance and mechanical durability. fulcrumpharma.com Its use is targeted for creating robust coatings, adhesives, and thermoset materials. fulcrumpharma.com

Analytical Chemistry: In this area, the scope involves the development of sensitive and specific methods for the detection and quantification of this compound. The objective is to identify its presence as a potential contaminant or component in consumer goods and environmental samples, stemming from its characterization as a bisphenol analog. chemicalbook.com

Biomedical Research: A more recent scope of research is the investigation of the compound's biological activities. The objective is to understand its interactions with biological systems, such as its potential to modulate hormonal signaling pathways, which is being explored for therapeutic applications.

Eigenschaften

IUPAC Name |

4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTRENAPTCBBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058654 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24038-68-4 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,2 Bis 2 Hydroxy 5 Biphenylyl Propane

Established Synthetic Pathways for 2,2-Bis(2-hydroxy-5-biphenylyl)propane

The primary and most established method for synthesizing this compound, also known as Bisphenol PH, is through the electrophilic substitution reaction involving the condensation of 2-phenylphenol (B1666276) with acetone (B3395972). This pathway is characteristic of bisphenol synthesis, relying on the activation of acetone by a catalyst to attack the electron-rich aromatic rings of the phenolic reactant.

Condensation Reactions for this compound Synthesis

The synthesis of this compound is achieved through the condensation of two equivalents of 2-phenylphenol with one equivalent of acetone. chemicalbook.com The reaction is typically conducted in the presence of a strong acid catalyst. The mechanism involves the protonation of the acetone carbonyl group, which forms a carbocation. This electrophile then attacks the electron-rich para-position relative to the hydroxyl group on two 2-phenylphenol molecules in a sequential manner, leading to the formation of the final product and one molecule of water.

A general reaction scheme is as follows: 2 C₁₂H₁₀O (2-Phenylphenol) + C₃H₆O (Acetone) --(Acid Catalyst)--> C₂₇H₂₄O₂ (this compound) + H₂O

To drive the reaction towards the desired product and minimize the formation of by-products, an excess of the phenolic reactant is often employed. chemicalbook.com

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the condensation reaction. Historically, strong mineral acids such as hydrochloric acid (HCl) have been used. chemicalbook.com One synthetic protocol specifies the use of concentrated HCl along with a promoter, 3-mercaptopropionic acid (3-MPA), to enhance the reaction rate and yield. chemicalbook.com

Modern synthetic approaches, particularly in industrial settings, have shifted towards the use of solid acid catalysts. These heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, reduced corrosion of equipment, and the potential for regeneration and reuse. While literature specifically detailing catalyst use for this compound is limited, the principles are directly analogous to the well-documented synthesis of Bisphenol A. Commonly used solid acid catalysts in bisphenol production include sulfonated polystyrene ion-exchange resins. These materials provide acidic sites for the reaction to occur while being contained in a solid matrix, simplifying the purification process.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Concentrated HCl, Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate from product, waste generation |

| Heterogeneous | Sulfonated Ion-Exchange Resins | Easily separable, reusable, non-corrosive, reduced waste | Potentially lower activity than mineral acids, can degrade at high temperatures |

Advanced Methodologies and Optimization in this compound Synthesis

Recent advancements in chemical synthesis focus on improving efficiency, reducing environmental impact, and enhancing product purity. These principles are applicable to the production of this compound.

Process Intensification and Green Chemistry Principles in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of bisphenol synthesis, this can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to higher yields and selectivity.

The application of Green Chemistry principles is also paramount for modernizing the synthesis of this compound. Key considerations include:

Catalyst Choice : The shift from corrosive mineral acids to reusable solid acid catalysts is a prime example of applying green chemistry principles. This minimizes waste and avoids the hazardous nature of strong acids.

Atom Economy : The condensation reaction itself has a high atom economy, with water being the only major byproduct. Optimizing the reaction to achieve high conversion rates maximizes this efficiency.

Energy Efficiency : Developing catalysts that operate effectively at lower temperatures can significantly reduce the energy consumption of the process.

Safer Solvents : If solvents are used, selecting those with a lower environmental and health impact is crucial.

Control of Selectivity and By-product Formation in this compound Synthesis

A key challenge in the synthesis of bisphenols is controlling selectivity and minimizing the formation of unwanted by-products. In the case of this compound, potential by-products can include:

Isomers : The electrophilic attack can potentially occur at the ortho position to the hydroxyl group, leading to the formation of isomeric products.

Oligomers : Further reaction of the product with the acetone carbocation or other intermediates can lead to the formation of higher molecular weight oligomers.

Acetone Self-Condensation Products : Under acidic conditions, acetone can undergo self-condensation to form products like mesityl oxide and diacetone alcohol.

Strategies to control selectivity and minimize these by-products are centered on the careful management of reaction conditions. Maintaining a high molar ratio of 2-phenylphenol to acetone is a critical parameter. This ensures that the acetone-derived electrophile is more likely to react with the phenolic reactant rather than with itself or the product. Precise temperature control is also essential to prevent undesired side reactions that may become more prevalent at higher temperatures.

Chemical Modifications and Functionalized Derivatives of this compound

The primary utility and chemical modification of this compound involves the reaction of its two phenolic hydroxyl groups. These groups serve as reactive sites for producing a variety of functionalized derivatives, most notably high-performance polymers.

The compound is a valued monomer in the synthesis of specialty polymers due to the rigidity and thermal stability imparted by the biphenyl (B1667301) groups. pcovery.com Its main applications as a derivative are in the production of polycarbonates and epoxy resins. pcovery.com

Polycarbonate Synthesis : this compound can be reacted with phosgene (B1210022) or its substitutes, such as diphenyl carbonate, in a polycondensation reaction. This process links the bisphenol monomers through carbonate (-O-(C=O)-O-) groups, forming a high-molecular-weight polycarbonate polymer with enhanced thermal and mechanical properties compared to standard Bisphenol A-based polycarbonates.

Epoxy Resin Synthesis : Another major derivatization is the reaction with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. This results in the formation of a diglycidyl ether of the bisphenol. The phenolic hydroxyl groups are converted into glycidyl (B131873) ether functional groups, which can then be cured (cross-linked) with various hardeners to form a durable thermosetting epoxy resin. These resins are used in high-performance coatings, adhesives, and composite materials. pcovery.com

These polymerization reactions represent the most significant chemical modifications of this compound, transforming it from a small molecule into the building block for advanced materials.

Synthesis of Novel this compound Analogues

The primary method for synthesizing the core structure of this compound involves the acid-catalyzed condensation of 2-phenylphenol with acetone. A related patent describes the synthesis of a similar ortho-aryl substituted bisphenol monomer, 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (B168953), through this approach, highlighting the reaction's utility in creating such structures. google.com

While specific literature on a wide array of novel analogues of this compound is limited, the derivatization of bisphenols, in general, provides a framework for potential synthetic strategies. For instance, derivatization with pyridine-3-sulfonyl chloride has been explored for various bisphenol analogues to enhance their detection in analytical settings. nih.gov This suggests that the hydroxyl groups of this compound are reactive sites for introducing new functional groups, thereby creating novel analogues.

The following table outlines a representative synthetic approach for a functionalized analogue based on established derivatization techniques for bisphenols.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Key Findings |

|---|---|---|---|---|

| This compound | Pyridine-3-sulfonyl chloride | Sodium carbonate buffer (50 mmol L⁻¹, pH 9.8), 70°C, 15 min | Bis(pyridine-3-sulfonyl)oxy-2,2-bis(5-biphenylyl)propane | This derivatization significantly improves the signal-to-noise ratio in mass spectrometry analysis. The reaction conditions, particularly temperature and pH, are crucial for optimizing the yield. nih.gov |

Further exploration into the synthesis of analogues could involve modifications to the biphenyl rings through electrophilic aromatic substitution or by utilizing different ketones in the initial condensation reaction to alter the bridging alkylidene group.

Mechanistic Investigations of this compound Derivatization Reactions

Detailed mechanistic studies specifically on the derivatization of this compound are not extensively documented in the available literature. However, the general mechanisms of reactions involving bisphenols can be inferred.

The derivatization of the phenolic hydroxyl groups, such as in the reaction with pyridine-3-sulfonyl chloride, proceeds through a nucleophilic substitution mechanism. Under basic conditions, the phenoxide ion is formed, which acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The pH of the reaction medium is a critical factor; a sufficiently high pH is required to deprotonate the phenol (B47542), thereby increasing its nucleophilicity, while an excessively high pH can lead to the hydrolysis of the sulfonyl chloride and the resulting sulfonic ester product. nih.gov

The table below summarizes the key mechanistic aspects of this type of derivatization reaction.

| Reaction Type | Key Mechanistic Steps | Influencing Factors | Intermediate Species |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Sulfonylation) | 1. Deprotonation of the phenolic hydroxyl group to form a phenoxide ion. 2. Nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride. 3. Elimination of the chloride leaving group. | - pH of the reaction medium

| Phenoxide ion |

Investigations into the fragmentation patterns of derivatized bisphenols using high-resolution mass spectrometry provide insights into their structure and can indirectly inform about the reaction mechanism by identifying characteristic fragments of the newly formed bonds. nih.gov For electrophilic substitution reactions on the biphenyl rings, the directing effects of the hydroxyl and alkyl groups would govern the position of substitution, although specific studies on this compound are lacking.

Polymer Science and Advanced Materials Utilizing 2,2 Bis 2 Hydroxy 5 Biphenylyl Propane

Monomeric Applications of 2,2-Bis(2-hydroxy-5-biphenylyl)propane in Polymer Synthesis

Polycondensation Reactions Incorporating this compound

Polycondensation is a primary method for integrating this compound into polymer chains. In these reactions, the hydroxyl groups of the monomer react with other functional groups, such as those in diacids, acid chlorides, or phosgene (B1210022) derivatives, to form polyesters and polycarbonates, respectively.

The synthesis of polycarbonates using this monomer is of particular interest. The bulky biphenyl (B1667301) side groups can lead to polymers with high glass transition temperatures (Tg), good melt stability, and high transparency. google.com The reaction typically involves the condensation of the bisphenol with a carbonyl source. The general synthetic route follows established protocols for bisphenol preparation, where 2-phenylphenol (B1666276) is condensed with acetone (B3395972) in the presence of an acid catalyst. google.com

Research has focused on developing polycarbonates, polyesters, and polyestercarbonates that serve as alternatives to conventional materials. google.com The incorporation of the bulky ortho-aryl substituted bisphenol monomer can result in polymers with specific properties desirable in the plastics and manufacturing industries. google.com

Role of this compound as a Cross-linking Agent in Polymer Systems

While primarily used as a monomer to build the main polymer chain, the derivatives of this compound can be functionalized to act as cross-linking agents. For instance, modifying the hydroxyl groups to include reactive moieties like methacrylates allows for the formation of cross-linked polymer networks. polysciences.com

Structure-Property Relationships in Polymers Derived from this compound

The chemical structure of this compound plays a pivotal role in determining the macroscopic properties of the polymers into which it is incorporated. The presence of the biphenyl groups and the propane (B168953) linkage are key determinants of the final polymer's characteristics.

Influence of this compound on Polymer Architecture and Morphology

The incorporation of this compound significantly influences the architecture and morphology of the resulting polymers. The bulky, rigid biphenyl groups attached to the polymer backbone restrict chain mobility. This rigidity contributes to a higher glass transition temperature (Tg), making the polymers suitable for applications requiring dimensional stability at elevated temperatures.

Advanced Characterization Techniques for this compound-Based Polymers

A variety of advanced characterization techniques are employed to understand the structure and properties of polymers derived from this compound. These methods provide insights into the molecular, morphological, and mechanical characteristics of the materials.

Table 1: Characterization Techniques for this compound-Based Polymers

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and composition of the polymer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify functional groups and monitor the extent of polymerization reactions. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymers. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm). |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition behavior of the polymers. |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and fracture surfaces of the polymers, providing insights into their microstructure. nih.gov |

| Mechanical Testing | Measures properties such as flexural strength, modulus, hardness, and impact strength. nih.gov |

These techniques are essential for establishing clear structure-property relationships and for the rational design of new materials with tailored performance characteristics.

Development of Novel Polymeric Materials and Composites Containing this compound

The unique properties imparted by this compound make it a valuable building block for a range of novel polymeric materials and composites. chemicalbook.com Its use is particularly prominent in applications demanding high performance.

One of the primary applications is in the synthesis of high-performance polymers such as polycarbonates and epoxy resins, which are valued for their strength, thermal stability, and transparency. These materials find use in electronics, automotive components, and optical applications.

In the field of dental materials, derivatives like Bis-GMA are fundamental. researchgate.netnih.gov Dental composites often consist of a Bis-GMA-based resin matrix filled with inorganic particles. Researchers have explored various formulations, including copolymers with other methacrylates like triethylene glycol dimethacrylate (TEGDMA), to optimize properties such as handling, curing shrinkage, and mechanical strength. researchgate.netnih.gov

Furthermore, composites have been developed by reinforcing polymers based on derivatives of this compound with high-strength fibers. For example, ultra-high modulus polyethylene (B3416737) fibers have been used to reinforce copolymers, resulting in materials with significantly enhanced mechanical properties. nih.gov

Table 2: Properties of a Polymer Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | ~150 °C |

| Tensile Strength | 70 MPa |

| Impact Resistance | High |

| Chemical Resistance | Excellent |

Source: Benchchem

The ongoing development in this area focuses on creating new polymers and composites with tailored properties for specific, demanding applications by leveraging the inherent advantages of the this compound monomer.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane |

| 2-phenylphenol |

| Acetone |

| Bis-GMA |

| Bisphenol A |

| Bisphenol OPPA |

| Phosgene |

Design of High-Performance Polymers Incorporating this compound

The incorporation of this compound into polymer chains is a strategic design choice aimed at enhancing material performance, particularly thermal stability and mechanical strength. This monomer serves as a specialty alternative to conventional bisphenols, such as Bisphenol A (BPA), in the synthesis of engineering plastics like polycarbonates and epoxy resins.

The fundamental design principle lies in the structure of the Bisphenol PH monomer itself. The presence of large, planar biphenyl groups pendant to the main polymer backbone introduces significant steric hindrance. This structural feature restricts the rotational freedom of the polymer chains, leading to a more rigid and robust material. The increased rigidity translates directly to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A higher Tg is indicative of improved thermal stability, allowing the polymer to retain its structural integrity and mechanical properties at elevated temperatures.

Furthermore, the strong intermolecular π-π stacking interactions between the aromatic biphenyl rings of adjacent polymer chains contribute to enhanced mechanical properties. These interactions act as physical crosslinks, increasing the cohesive energy density of the material. This results in polymers with higher tensile strength and modulus, making them suitable for applications requiring high strength and stiffness.

Research findings have consistently demonstrated the superior properties of polymers derived from Bisphenol PH compared to their conventional counterparts. For example, polycarbonates synthesized using Bisphenol PH exhibit significantly higher glass transition temperatures than standard BPA-based polycarbonates. Similarly, epoxy resins cured with agents derived from this monomer show enhanced thermal and mechanical performance.

Table 1: Comparative Properties of Bisphenol-Based Polymers

| Property | Polymer based on this compound | Conventional Polymer (e.g., BPA-based) |

|---|---|---|

| Glass Transition Temperature (Tg) | Significantly Higher | Standard |

| Tensile Strength | Higher | Standard |

| Thermal Stability | Enhanced | Standard |

Functional Polymers and Their Specialized Applications Derived from this compound

Beyond enhancing thermomechanical properties, the unique chemical structure of this compound is leveraged to create functional polymers with specialized applications, particularly in the fields of optics and electronics.

One of the key functional advantages imparted by this monomer is a high refractive index (n). The refractive index of a polymer is directly related to its molar refractivity and molar volume. The high density of aromatic rings in Bisphenol PH contributes to a high molar refractivity. Polymers incorporating this monomer, therefore, exhibit a significantly higher refractive index compared to many conventional polymers. This property is highly desirable for advanced optical components, such as high-performance lenses, optical films, and coatings for light-emitting diodes (LEDs) and image sensors. wikipedia.org A high refractive index allows for the miniaturization of optical components, as thinner lenses can achieve the same focusing power.

In the realm of electronics, particularly in electronic packaging, polymers derived from Bisphenol PH are explored for their potential as advanced dielectric materials and encapsulants. polymerinnovationblog.compolymerinnovationblog.com The bulky biphenyl structure can lead to a lower dielectric constant and dissipation factor by increasing the free volume within the polymer matrix and reducing the polarizability. Materials with low dielectric constants are crucial for high-frequency applications to minimize signal loss and crosstalk in integrated circuits. The inherent thermal stability of these polymers also makes them excellent candidates for encapsulating and protecting sensitive electronic components from harsh operating conditions.

Research in this area focuses on synthesizing and characterizing these functional polymers to optimize their performance for specific applications. For instance, studies investigate the relationship between the polymer architecture and its optical and dielectric properties.

Table 2: Functional Properties and Applications of Polymers from this compound

| Functional Property | Underlying Structural Feature | Specialized Application |

|---|---|---|

| High Refractive Index | High density of aromatic biphenyl groups | Advanced optical lenses, optical films, LED encapsulants wikipedia.org |

| Low Dielectric Constant (potential) | Increased free volume from bulky structure | High-frequency electronic packaging, interlayer dielectrics |

Environmental and Biological Interactions of 2,2 Bis 2 Hydroxy 5 Biphenylyl Propane

Biotransformation and Biodegradation Pathways of 2,2-Bis(2-hydroxy-5-biphenylyl)propane

The breakdown of this compound in biological systems, particularly through microbial action, is a key factor in its environmental persistence and potential impact.

Research has identified specific microorganisms capable of transforming this compound. The biphenyl-degrading bacterium Cupriavidus basilensis SBUG 290 has been shown to effectively degrade this compound. For bisphenols that have substituted phenolic rings, such as BPPH, the microbial degradation strategy primarily involves the oxidation of these ring substituents. The microbial attack is concentrated on the phenol (B47542) rings and their associated substituent groups.

The microbial transformation of this compound by Cupriavidus basilensis results in the formation of metabolites that are more hydrophilic than the parent compound. This increased water solubility can influence the subsequent environmental fate and bioavailability of the degradation products. One identified biotransformation product resulting from this microbial action is 2-hydroxy-5-[1-(4-hydroxy-3-phenyl-phenyl)-1-methyl-ethyl]benzoic acid.

| Parent Compound | Transforming Microorganism | Biotransformation Product | Transformation Pathway |

|---|---|---|---|

| This compound | Cupriavidus basilensis SBUG 290 | 2-hydroxy-5-[1-(4-hydroxy-3-phenyl-phenyl)-1-methyl-ethyl]benzoic acid | Oxidation of ring substituent |

Environmental Fate and Transport of this compound

The environmental fate of a chemical is determined by its distribution, transport, and persistence in various environmental compartments.

While bisphenols as a class of compounds are known to be present in the environment, with human exposure often occurring through diet and the presence of these chemicals in household dust, specific monitoring data on the environmental concentrations of this compound is limited. hbm4eu.eu Although it has been identified in studies of bisphenol analogs in consumer products, detailed information regarding its occurrence patterns and levels in environmental matrices such as water, soil, or sediment is not widely available in the scientific literature. chemicalbook.com

Studies on the degradation kinetics of this compound provide insight into its stability in the environment. In laboratory settings, the bacterium Cupriavidus basilensis has demonstrated the ability to transform the compound with significant efficiency. However, comprehensive data on its environmental persistence, such as its half-life under various abiotic conditions (e.g., photodegradation, hydrolysis), remains scarce.

| Microorganism | Conversion Rate | Timeframe | Reference |

|---|---|---|---|

| Cupriavidus basilensis SBUG 290 | Up to 98% | 216 hours |

Ecotoxicological Assessments and Ecological Impact of this compound

The ecotoxicological profile of this compound has been characterized through standardized hazard classifications. According to notifications provided by companies to the European Chemicals Agency (ECHA), the substance presents several hazards. europa.eu It is classified as causing skin irritation and serious eye irritation, and it may provoke an allergic skin reaction. europa.eunih.gov

Furthermore, there are significant concerns regarding its potential impact on reproductive health, as it is suspected of damaging fertility or the unborn child. europa.eunih.gov The compound is also listed as a potential endocrine-disrupting chemical. nih.gov Studies have indicated that it exhibits estrogenic activity, which is a key concern for its potential effects on wildlife and ecosystems.

| Hazard Statement Code | Hazard Statement | Source |

|---|---|---|

| H315 | Causes skin irritation | nih.gov |

| H317 | May cause an allergic skin reaction | nih.gov |

| H319 | Causes serious eye irritation | nih.gov |

| H361 | Suspected of damaging fertility or the unborn child | nih.gov |

Aquatic and Terrestrial Ecotoxicity Studies of this compound

Detailed aquatic and terrestrial ecotoxicity studies for this compound are not extensively available in publicly accessible literature. However, its physicochemical properties provide some indication of its potential environmental behavior. One significant characteristic is its high octanol-water partition coefficient (log Kow), which is estimated to be greater than 5. This high log Kow value suggests that BPPH has a strong tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. acs.org Consequently, it may have a higher potential for bioaccumulation in the tissues of organisms. acs.org

In terms of its biological activity in ecotoxicological contexts, one study investigating the estrogenic activity of 22 bisphenol analogues found that BPPH had weak activity and was considered inactive in the ERα/ERE-mediated luciferase reporter gene assay with HepG2 cells. nih.gov This suggests that, at least through this specific pathway, its potential for estrogenic effects on wildlife may be limited compared to other more potent bisphenols. Further research is needed to establish comprehensive ecotoxicity endpoints, such as LC50 (lethal concentration for 50% of a population) and NOEC (no-observed-effect concentration), for a range of aquatic and terrestrial organisms to fully characterize its environmental risk profile.

Comparative Ecotoxicity Profiling with Other Bisphenol Analogues

The ecotoxicity of bisphenol analogues varies depending on their chemical structure, which influences their environmental persistence and biological activity. The biodegradability of these compounds has been compared in different environmental compartments.

In seawater, the rank of biodegradability for several bisphenol analogues has been reported as follows: Bisphenol F (BPF) shows the highest rate of degradation, followed by Bisphenol A (BPA), Bisphenol P (BPP), 4,4'-ethylidenebisphenol (BPE), 2,2-bis(4-hydroxyphenyl)butane (BPB), and finally Bisphenol S (BPS), which is the most resistant to degradation in this environment. acs.org Under anaerobic conditions in sediments, the degradation pattern is slightly different, with BPF still being the most biodegradable, followed by BPS, BPA, BPE, and BPB. acs.org

Table 1: Comparative Ecotoxicity Profile of Bisphenol Analogues

| Bisphenol Analogue | Biodegradability Ranking in Seawater | Biodegradability Ranking in Anaerobic Sediment | General Persistence |

|---|---|---|---|

| Bisphenol F (BPF) | 1 (Highest) | 1 (Highest) | Less Persistent |

| Bisphenol A (BPA) | 2 | 3 | Moderately Persistent |

| Bisphenol P (BPP) | 3 | - | More Persistent than BPA |

| 4,4'-ethylidenebisphenol (BPE) | 4 | 4 | More Persistent than BPA |

| 2,2-bis(4-hydroxyphenyl)butane (BPB) | 5 | 5 | More Persistent than BPA |

| Bisphenol S (BPS) | 6 (Lowest) | 2 | More Persistent than BPA |

| Bisphenol AF (BPAF) | - | - | Most Persistent |

Human Health Implications and Endocrine Disrupting Potential of this compound

The potential for this compound to impact human health, particularly as an endocrine disruptor, is a key area of investigation. The European Chemicals Agency (ECHA) has received notifications classifying the substance as suspected of damaging fertility or the unborn child. europa.eu

Molecular Mechanisms of Receptor Binding and Signaling Pathway Modulation by this compound

The endocrine-disrupting potential of bisphenols is often mediated through their interaction with nuclear receptors, such as estrogen receptors (ERs) and thyroid hormone receptors (THRs). While specific binding affinity data for BPPH is limited, some studies provide insights into its potential molecular mechanisms.

One study identified this compound as a target for the thyroid hormone receptor, suggesting it may interfere with thyroid hormone signaling. biosschina.com Thyroid hormones are crucial for regulating metabolism, growth, and development, and disruption of their signaling pathways can have significant health consequences.

In the context of estrogenic activity, a study on various bisphenol analogues found that BPPH exhibited weak to no significant activity in inducing ERα/ERE-mediated transcriptional activity in HepG2 cells. nih.gov This suggests a low potential for direct estrogenic effects through this particular pathway. However, other mechanisms of endocrine disruption cannot be ruled out without further investigation.

Comparative Analysis of Endocrine Activity of this compound and Related Compounds

The endocrine activity of bisphenol analogues varies significantly. Comparative studies have evaluated the estrogenic and anti-androgenic potential of several of these compounds.

In terms of estrogenic activity, a study using a luciferase reporter gene assay with HepG2 cells provided a comparison of the potency of various bisphenols relative to BPA. nih.gov BPAF, BPB, and BPZ were found to be more potent than BPA in inducing ERα-mediated activity, while BPE had a similar potency. nih.gov In contrast, BPC, 4,4-BPF, BPS, BPAP, TMBPA, and TCBPA were less efficacious than BPA. nih.gov As mentioned previously, BPPH, along with BPP and 2,4-BPS, showed weak and non-significant activity in this assay. nih.gov

Regarding anti-androgenic activity, some bisphenols have been shown to inhibit the action of androgens. For example, BPA and BPF have demonstrated the ability to act as antagonists to the androgen receptor. acs.org

Table 2: Comparative Endocrine Activity of Bisphenol Analogues

| Bisphenol Analogue | Relative Estrogenic Potency (ERα-mediated, compared to BPA) | Androgenic/Anti-androgenic Activity |

|---|---|---|

| This compound (BPPH) | Inactive/Weak nih.gov | Data not available |

| Bisphenol A (BPA) | Reference nih.gov | Anti-androgenic acs.org |

| Bisphenol AF (BPAF) | 9.2-fold more potent nih.gov | Data not available |

| 2,2-bis(4-hydroxyphenyl)butane (BPB) | 3.8-fold more potent nih.gov | Data not available |

| Bisphenol Z (BPZ) | 3.0-fold more potent nih.gov | Data not available |

| Bisphenol E (BPE) | Similar potency nih.gov | Data not available |

| Bisphenol F (BPF) | Less efficacious nih.gov | Anti-androgenic acs.org |

| Bisphenol S (BPS) | Less efficacious nih.gov | Data not available |

Table of Compound Names

| Abbreviation | Full Chemical Name |

| BPPH | This compound |

| BPA | Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) |

| BPF | Bisphenol F (Bis(4-hydroxyphenyl)methane) |

| BPS | Bisphenol S (4,4'-Sulfonyldiphenol) |

| BPAF | Bisphenol AF (2,2-Bis(4-hydroxyphenyl)hexafluoropropane) |

| BPB | 2,2-Bis(4-hydroxyphenyl)butane |

| BPE | 4,4'-Ethylidenebisphenol |

| BPP | Bisphenol P |

| BPZ | Bisphenol Z (4,4'-Cyclohexylidenebisphenol) |

| BPC | Bisphenol C |

| BPAP | Bisphenol AP |

| TMBPA | Tetramethylbisphenol A |

| TCBPA | Tetrachlorobisphenol A |

Analytical and Computational Approaches for 2,2 Bis 2 Hydroxy 5 Biphenylyl Propane Research

Advanced Analytical Methodologies for Detection and Quantification of 2,2-Bis(2-hydroxy-5-biphenylyl)propane

The accurate detection and quantification of this compound in various matrices are crucial for research and quality control. Modern analytical chemistry offers a suite of powerful techniques capable of achieving high sensitivity and selectivity.

Chromatographic and Spectrometric Techniques in this compound Analysis

Chromatographic and spectrometric methods are the cornerstone of analytical procedures for bisphenol compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purity assessment of this compound, with purity determinations routinely exceeding 98%. For more complex samples or trace-level detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. peerj.com

These methods involve a separation step using a chromatographic column, followed by detection and quantification. mdpi.com Reversed-phase columns, such as C18, are commonly employed for the separation of bisphenol analogs. mdpi.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Mass spectrometry provides high specificity and allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov

Table 1: Representative Chromatographic Conditions for Bisphenol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Technique | HPLC, UPLC-MS/MS | Separation, Quantification, Identification |

| Column | Reversed-phase C8 or C18 | Separates compounds based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Elutes compounds from the column |

| Detection | UV, Tandem Mass Spectrometry (MS/MS) | Detects and quantifies the analyte |

| Ionization (MS) | Electrospray Ionization (ESI), negative mode | Generates ions for mass analysis |

Development of Novel Biosensors and High-Sensitivity Detection Methods for this compound

While standard chromatographic methods are robust, there is a continuous drive to develop faster, more portable, and highly sensitive detection methods. mdpi.com Biosensors represent a promising frontier for this purpose. mdpi.com These devices integrate a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte. mdpi.com

For bisphenol compounds, electrochemical biosensors are widely studied. mdpi.com These can be based on enzymes, such as tyrosinase, which catalyzes the oxidation of phenols. The enzyme is often immobilized on a modified electrode surface, and the electrochemical response to the analyte is measured. mdpi.com Another advanced approach involves aptamer-based biosensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, acting as synthetic antibodies. mdpi.com The development of such biosensors for this compound could offer rapid and sensitive detection capabilities. mdpi.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides invaluable insights into the molecular properties and interactions of this compound at an atomic level. tarosdiscovery.commdpi.com These in silico methods complement experimental data and guide further research. tarosdiscovery.com

Density Functional Theory (DFT) Studies on this compound and its Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgarxiv.org DFT calculations can predict a wide range of properties for this compound, including its optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties. aps.orgnih.gov

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govespublisher.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For derivatives of related compounds, DFT has been used to study how different functional groups affect the electronic structure and properties. nih.govespublisher.com Such studies on this compound and its analogs can elucidate their reactivity and potential interaction mechanisms. aps.org

Table 2: Parameters Investigated by DFT for Bisphenol-like Molecules

| Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure of the molecule. nih.gov |

| HOMO-LUMO Energy Gap | Relates to the molecule's electronic excitability and reactivity. nih.gov |

| Vibrational Frequencies | Correlates with experimental Infrared (IR) spectra for structural confirmation. aps.org |

| Chemical Shielding Tensors | Relates to experimental Nuclear Magnetic Resonance (NMR) data. aps.org |

Molecular Dynamics Simulations and Ligand-Protein Docking Studies Involving this compound

To understand how this compound might interact with biological systems, molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, providing insights into binding affinity and mode of interaction. frontiersin.orgscienceopen.commdpi.com This is a crucial step in structure-based drug design and in assessing the potential biological targets of a compound. nih.govfrontiersin.org

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more realistic view of the interactions by accounting for the flexibility of both the ligand and the protein. nih.gov MD simulations can assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies, offering a deeper understanding of the recognition process at a molecular level. nih.govscienceopen.com

Theoretical Frameworks for Structure-Activity Relationships of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For bisphenol derivatives, SAR is critical for identifying the structural features responsible for their interactions with biological targets.

By systematically modifying the structure of this compound—for example, by altering the substituents on the biphenyl (B1667301) rings or changing the isopropylidene bridge—and correlating these changes with activity, researchers can build predictive SAR models. These models are essential for designing new derivatives with enhanced or diminished specific activities. Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical relationships between chemical structure and biological activity, further refining the understanding gained from experimental SAR studies.

Future Research Trajectories and Interdisciplinary Perspectives on 2,2 Bis 2 Hydroxy 5 Biphenylyl Propane

Exploration of Novel and Sustainable Synthetic Routes for 2,2-Bis(2-hydroxy-5-biphenylyl)propane Production

Traditional synthesis of bisphenols often relies on petroleum-based feedstocks and acid catalysts, raising environmental and sustainability concerns. Future research must prioritize the development of green and efficient synthetic pathways for this compound.

Key research areas include:

Bio-based Feedstocks: Investigating the use of renewable platform chemicals derived from biomass, such as lignin, to produce the necessary precursors like 2-phenylphenol (B1666276). Studies have already demonstrated the potential of using hydroxycinnamic acids, which can be isolated from lignin, as synthons for other sustainable bisphenols. epa.gov This approach aligns with the principles of a circular economy by valorizing biomass waste streams.

Green Catalysis: Moving away from corrosive mineral acids towards solid acid catalysts, such as zeolites or functionalized resins. These catalysts are often more selective, reusable, and generate less waste. Research into enzyme-catalyzed reactions (biocatalysis) could offer highly specific and environmentally benign alternatives operating under mild conditions.

Process Intensification: Exploring advanced reaction technologies like flow chemistry and microwave-assisted synthesis. These methods can offer significantly higher yields, reduced reaction times, lower energy consumption, and enhanced safety profiles compared to conventional batch processing.

A comparative analysis of potential synthetic routes highlights the direction of future research:

| Synthetic Strategy | Current Approach (Typical for Bisphenols) | Future Trajectory (Sustainable) | Anticipated Advantages of Future Trajectory |

| Feedstock | Petroleum-derived phenol (B47542) and acetone (B3395972). | Lignin-derived 2-phenylphenol and bio-acetone. | Reduced carbon footprint, use of renewable resources. |

| Catalyst | Homogeneous mineral acids (e.g., HCl). | Heterogeneous solid acids, enzymes (biocatalysts). | Catalyst reusability, reduced corrosion, milder reaction conditions, higher selectivity. |

| Solvent | Excess phenol or organic solvents. | Green solvents (e.g., ionic liquids, supercritical CO2) or solvent-free conditions. | Minimized volatile organic compound (VOC) emissions, easier product separation. |

| Process | Batch reactor. | Continuous flow reactor, microwave-assisted synthesis. | Improved heat/mass transfer, higher efficiency, enhanced safety, smaller footprint. |

Engineering of Advanced Materials with Enhanced Performance and Functionality from this compound

The defining structural feature of this compound is the presence of pendant biphenyl (B1667301) groups. This moiety is expected to impart significant property enhancements to polymers compared to conventional bisphenols like Bisphenol A (BPA). Future research will focus on leveraging this structure to engineer a new generation of advanced materials.

High-Performance Polymers: This compound serves as a monomer for specialty polymers such as polycarbonates, polyesters, and epoxy resins. nih.gov The rigid and bulky biphenyl side groups are predicted to increase the glass transition temperature (Tg), enhancing thermal stability. Research on other aromatic polyesters containing biphenyl side groups has shown they exhibit higher glass transition temperatures (198–256°C) and thermal degradation temperatures (444–481°C) compared to BPA-based counterparts. nih.gov

Advanced Optical Materials: The biphenyl groups can increase the refractive index of polymers, a desirable property for optical lenses and display screens. However, aromatic structures can also induce birefringence (double refraction), which is detrimental to optical quality. nih.gov A key research trajectory will be the copolymerization of this compound with other monomers to create materials with a high refractive index but low birefringence. nih.gov

Thermoset Resins and Composites: As a building block for epoxy resins and other thermoset materials, the compound can be used in high-performance coatings, adhesives, and composites for the aerospace and electronics industries. nih.govamanote.com Research will aim to correlate the monomer's structure with properties like crosslink density, chemical resistance, and mechanical strength in the cured resins.

The table below outlines the projected property enhancements in polymers derived from this compound compared to standard BPA-based polymers.

| Property | BPA-Based Polymer | Projected Property of Polymer from this compound | Structural Rationale for Enhancement |

| Glass Transition Temp. (Tg) | Moderate (e.g., ~147°C for PC) scholaris.ca | High | Bulky, rigid biphenyl groups restrict chain mobility. nih.gov |

| Thermal Stability | Good | Excellent | Higher bond dissociation energy and char yield from aromatic structure. nih.gov |

| Refractive Index | ~1.586 (for PC) | High | Increased molar refractive index from biphenyl groups. nih.gov |

| Solubility | Limited in common organic solvents. | Good | Biphenyl side groups can disrupt chain packing, improving solubility. nih.gov |

| Mechanical Strength | High | High to Very High | Rigid backbone and potential for strong intermolecular interactions. |

Comprehensive Risk Assessment and Regulatory Science Frameworks for this compound

As with any novel chemical intended for commercial use, a thorough evaluation of potential risks to human health and the environment is paramount. Currently, specific toxicological data for this compound is limited, necessitating a forward-thinking research strategy to build a comprehensive risk assessment framework.

Future research should focus on:

Hazard Identification and Characterization: Moving beyond preliminary classifications to conduct in-depth toxicological studies. This includes assessing its potential for endocrine disruption, genotoxicity, and other key endpoints. The compound has been noted in biological studies of bisphenol analogs in consumer products, underscoring the need to understand its exposure and potential effects. nih.gov

Exposure Assessment: Developing sensitive analytical methods to detect and quantify the compound and its metabolites in environmental media (water, soil) and biological samples (urine, blood). This is crucial for determining potential human and environmental exposure levels.

New Approach Methodologies (NAMs): Integrating in silico (computational) toxicology, high-throughput screening (HTS), and other NAMs to predict potential toxicity and prioritize further testing. nih.gov These methods can efficiently screen for interactions with key biological pathways, such as nuclear hormone receptors, reducing reliance on traditional animal testing.

Read-Across and Analogue Approaches: Utilizing toxicological data from structurally similar bisphenols to inform the risk assessment of this compound. This "read-across" approach is a key component of modern regulatory science for data-poor chemicals.

Development of Remediation and Mitigation Strategies for this compound Contamination

Should this compound be detected in the environment, effective remediation strategies will be required. Research should proactively explore various physical, chemical, and biological methods for its removal from contaminated water and soil.

Potential remediation research avenues include:

Bioremediation: A particularly promising avenue involves the use of specialized microorganisms. Studies have shown that biphenyl-degrading bacteria, such as Cupriavidus basilensis, are capable of transforming a wide range of bisphenol analogues. acs.orgfrontiersin.org The degradation pathways involve hydroxylation and ring fission of the phenol moieties. acs.orgfrontiersin.org Future work should specifically test the efficacy of such bacteria on this compound, given its biphenyl structure.

Adsorption: Investigating the use of high-surface-area materials like activated carbon, biochar, and novel nanomaterials for the adsorptive removal of the compound from water. The efficiency of adsorption is a well-established method for removing other bisphenols from aqueous solutions. nih.govnih.gov

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, photocatalysis (e.g., with TiO2), and Fenton reactions. These processes generate highly reactive hydroxyl radicals that can completely mineralize persistent organic pollutants. nih.govnih.gov

Phytoremediation: Assessing the potential of certain plant species to uptake, accumulate, or degrade the compound from contaminated soil and water. nih.govresearchgate.net This offers a cost-effective and environmentally friendly remediation option.

Integration of Omics Technologies in Mechanistic Toxicological Studies of this compound

To move beyond simple toxicity endpoints and understand the precise molecular mechanisms by which this compound may exert biological effects, the integration of "omics" technologies is essential. These high-throughput techniques provide a systems-level view of molecular changes following chemical exposure.

Future interdisciplinary research will leverage:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or organisms exposed to the compound. This can reveal which cellular pathways (e.g., hormone signaling, stress response, metabolism) are perturbed. nih.gov

Proteomics: Identifying and quantifying changes in the entire suite of proteins within a cell or tissue. This provides a direct link between molecular changes and functional outcomes, as proteins are the primary effectors of cellular processes. nih.govfrontiersin.org Proteomic studies on BPA have identified biomarkers related to altered metabolism and tumorigenesis. nih.gov

Metabolomics: Profiling the small-molecule metabolites in a biological system. Metabolomics is highly sensitive to physiological disruptions and can identify specific metabolic signatures and biomarkers of exposure and effect for bisphenol analogues. nih.govacs.org

Systems Biology Integration: The ultimate goal is to integrate data from transcriptomics, proteomics, and metabolomics (a multi-omics approach) with computational modeling. nih.govnih.gov This systems toxicology approach can build comprehensive models of the compound's adverse outcome pathways (AOPs), linking the initial molecular interaction to adverse effects at the organism level, thereby revolutionizing risk assessment. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.